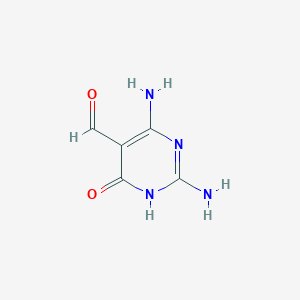

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARQZTIUTBJHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389930 | |

| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88075-70-1 | |

| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde (CAS Number: 88075-70-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Folate Antagonist Synthesis

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde, a crucial intermediate in the synthesis of various biologically active compounds, particularly those targeting the folate pathway. As a senior application scientist, the aim is to present this information not merely as a list of data points, but as a cohesive narrative that explains the significance of its structural features and physicochemical characteristics in the context of its applications in medicinal chemistry and drug development. The inherent reactivity of the aldehyde functional group, coupled with the established biological importance of the diaminopyrimidine scaffold, makes this molecule a subject of considerable interest for the synthesis of novel therapeutics.

Core Chemical Identity

-

IUPAC Name: 2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde[2]

-

Molecular Weight: 154.13 g/mol [2]

-

Synonyms: 2,4-diamino-6-hydroxypyrimidine-5-carboxaldehyde, 2,4-diamino-5-formyl-6-hydroxypyrimidine, 5-formyl-2,4-diamino-6-hydroxypyrimidine[2]

The structural framework, featuring a pyrimidine ring substituted with two amino groups, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and a reactive carbaldehyde group, is central to its utility as a synthetic precursor.

Physicochemical Properties: A Blend of Reactivity and Stability

Understanding the physicochemical properties of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde is paramount for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

| Property | Value | Source |

| Molecular Weight | 154.13 g/mol | [2] |

| XLogP3 | -1.5 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 111 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

| Formal Charge | 0 | [2] |

The negative XLogP3 value indicates a high degree of hydrophilicity, a characteristic often desirable for intermediates in aqueous-based reactions and for improving the solubility of final drug products. The presence of multiple hydrogen bond donors and acceptors contributes to its polar nature and potential for strong intermolecular interactions.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde typically starts from its parent compound, 2,4-diamino-6-hydroxypyrimidine. A common synthetic strategy involves the formylation of the C5 position of the pyrimidine ring.

Illustrative Synthetic Pathway

A plausible synthetic route involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.

Caption: Vilsmeier-Haack formylation of 2,4-diamino-6-hydroxypyrimidine.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol based on established chemical principles for the Vilsmeier-Haack reaction on similar substrates.

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve or suspend 2,4-diamino-6-hydroxypyrimidine in an appropriate solvent (e.g., DMF or acetonitrile).

-

Slowly add the prepared Vilsmeier reagent to the pyrimidine solution/suspension, keeping the temperature controlled.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is carefully poured into ice-water to hydrolyze the intermediate.

-

The pH is adjusted to neutral or slightly basic to precipitate the product.

-

The solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Characterization

The identity and purity of the synthesized 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aldehyde proton (around 9-10 ppm) and the aromatic/amine protons. ¹³C NMR would display a signal for the carbonyl carbon of the aldehyde (typically in the 180-200 ppm region) in addition to the signals for the pyrimidine ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino groups (around 3100-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and the C=C and C=N stretching of the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z 154.

Biological Activity and Applications in Drug Development: A Gateway to Folate Antagonists

The primary significance of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde in drug development lies in its role as a key precursor for the synthesis of pteridines and other heterocyclic systems that act as folate antagonists.

The Folate Biosynthesis Pathway: A Prime Target

Folate is an essential vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. The folate biosynthesis pathway is therefore a critical target for antimicrobial and anticancer therapies.

Caption: Inhibition of the folate biosynthesis pathway by 2,4-diaminopyrimidine derivatives.

Role as a Precursor to Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. By introducing various substituents at the 5- and 6-positions of the pyrimidine ring, a diverse library of potent and selective DHFR inhibitors can be synthesized. 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde serves as an excellent starting material for such modifications. The aldehyde group can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex heterocyclic systems.

Synthesis of Pteridines

The condensation of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde with compounds containing an active methylene group is a common strategy for the synthesis of pteridine derivatives. Pteridines are a class of bicyclic heteroaromatic compounds that are structurally related to folic acid and often exhibit potent biological activities.

Safety and Handling

Based on information for the parent compound, 2,4-diamino-6-hydroxypyrimidine, this class of compounds should be handled with care. It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling it.[6] The compound is stable under normal conditions.[6]

Conclusion: A Versatile Building Block with Significant Potential

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its strategic placement of functional groups, particularly the reactive aldehyde, allows for diverse chemical modifications, making it a key starting material for the development of novel folate antagonists and other therapeutic agents. Further research into the specific biological activities of its derivatives will undoubtedly continue to unlock its full potential in medicinal chemistry.

References

- 2,4-Diamino-6-hydroxypyrimidine: A Versatile Compound with Diverse Applic

- Cas 56-06-4,2,4-Diamino-6-hydroxypyrimidine | lookchem. (URL not provided)

- 88075-70-1 | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | MolCore. (URL not provided)

- 2,4-Diamino-6-hydroxypyrimidine synthesis - ChemicalBook. (URL not provided)

- 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor | MedChemExpress. (URL not provided)

- 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde | C5H6N4O2 - PubChem. (URL not provided)

- 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (URL not provided)

- 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | TCI AMERICA. (URL not provided)

- 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde - Lead Sciences. (URL not provided)

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. (URL not provided)

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL not provided)

- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google P

- Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. (URL not provided)

- 2,4-DIAMINO-6-HYDROXY-PYRIMIDINE-5-CARBALDEHYDE | 88075-70-1 - ChemicalBook. (URL not provided)

- Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed. (URL not provided)

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. (URL not provided)

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (URL not provided)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)

- Applications of 2,4-Diamino-6-hydroxypyrimidine in Agrochemical Synthesis. (URL not provided)

- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - NIH. (URL not provided)

- Spectral Information - PubChem - NIH. (URL not provided)

- EPA/NIH Mass Spectral D

- IR Absorption Bands and NMR - Rose-Hulman. (URL not provided)

Sources

- 1. molcore.com [molcore.com]

- 2. 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde | C5H6N4O2 | CID 135496043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde - Lead Sciences [lead-sciences.com]

- 4. 2,4-DIAMINO-6-HYDROXY-PYRIMIDINE-5-CARBALDEHYDE | 88075-70-1 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

Solubility Profile of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde: A Framework for Systematic Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde is a substituted pyrimidine of significant interest as a potential synthetic intermediate and a possible impurity in pharmaceutical manufacturing streams, such as those for allopurinol. A thorough understanding of its solubility is fundamental for its effective use in synthesis, purification, and for controlling its presence in final drug products. However, publicly available, experimentally-derived solubility data for this specific molecule is notably scarce. This technical guide moves beyond a simple data sheet to provide a comprehensive framework for systematically predicting, measuring, and understanding the solubility of this compound. By synthesizing information from structurally related molecules and first principles of physical chemistry, we establish a robust hypothesis for its solubility behavior and present detailed, field-proven protocols for its empirical determination. This document is intended to serve as a practical and authoritative resource for researchers encountering this, or structurally similar, poorly characterized molecules.

Introduction and Physicochemical Overview

The solubility of an active pharmaceutical ingredient (API) or its related impurities is a critical physicochemical parameter that influences every stage of drug development, from process chemistry to formulation and bioavailability. 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde possesses a complex chemical structure, incorporating multiple hydrogen bond donors (two amino groups, one hydroxyl group) and acceptors (pyrimidine nitrogens, hydroxyl oxygen, carbaldehyde oxygen). This functionality dictates its interaction with various solvents.

The high melting point of the core structure, 2,4-diamino-6-hydroxypyrimidine (reported variously between 285-320°C), suggests strong intermolecular forces, primarily hydrogen bonding, in the solid state.[1][2] The introduction of a polar carbaldehyde group at the 5-position is expected to further enhance these interactions. Consequently, overcoming the crystal lattice energy will require solvents capable of engaging in strong, specific interactions.

Predicted Physicochemical Properties

While experimental data is limited, some key properties for the target molecule have been calculated, providing a baseline for our analysis.

| Property | Value / Prediction | Source |

| Molecular Formula | C₅H₅N₄O₂ | - |

| Molecular Weight | 153.12 g/mol | - |

| Physical State | Yellow solid | [3] |

| Melting Point | 274-276 °C | [3] |

| pKa (Predicted) | 10.61 ± 0.50 (for parent pyrimidine) | [2] |

| Solubility | No data available | [3] |

The molecular structure, characterized by a high density of polar functional groups and a high melting point, strongly indicates that the compound will be poorly soluble in non-polar, aprotic solvents (e.g., hexane, toluene) and will exhibit preferential solubility in polar solvents, particularly those that can disrupt its strong intermolecular hydrogen bonding network.

A Hypothesis-Driven Approach to Solvent Selection

Based on first principles and data from analogous structures, we can formulate a robust hypothesis regarding the solubility of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde.

The Role of pH and Tautomerism

A critical insight comes from a structurally related compound, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, which is reported to be almost insoluble in water and acid but soluble in alkaline solutions.[4] This behavior is characteristic of acidic functional groups that can be deprotonated at high pH to form a more soluble salt. The hydroxyl group on the pyrimidine ring is the most likely candidate for this deprotonation. The presence of the electron-withdrawing carbaldehyde group at the adjacent position likely lowers the pKa of the hydroxyl group, potentially making it even more susceptible to deprotonation in alkaline conditions.

This leads to our central hypothesis: The aqueous solubility of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde will be significantly pH-dependent, with markedly increased solubility in alkaline media (pH > 9).

Polar Aprotic vs. Protic Solvents

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high dielectric constants. They are highly effective at solvating polar molecules. Data for the parent pyrimidine and related allopurinol impurities show slight to moderate solubility in DMSO.[2][5][6] We predict that 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde will exhibit its highest solubility in these solvents.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol can act as both hydrogen bond donors and acceptors. While the parent compound is reported to be soluble in water and ethanol[1], other sources indicate it is insoluble in ethanol and only sparingly soluble in water (6 mg/mL)[5]. This discrepancy highlights the importance of standardized experimental determination. We predict modest but limited solubility in these solvents at neutral pH.

Experimental Framework for Solubility Determination

A tiered approach is recommended to efficiently and accurately determine the solubility profile. This workflow ensures that resource-intensive quantitative methods are applied to the most promising solvent systems identified in an initial screen.

Protocol 1: Rapid Solvent Screening (Semi-Quantitative)

Objective: To quickly identify suitable solvents for further quantitative analysis.

Materials:

-

2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde

-

Scintillation vials (20 mL)

-

Magnetic stir plate and stir bars

-

Solvent Panel:

-

Water (Type I, 18.2 MΩ·cm)

-

Aqueous Buffer pH 2.0 (HCl)

-

Aqueous Buffer pH 7.4 (Phosphate)

-

Aqueous Buffer pH 10.0 (Carbonate)

-

Methanol (HPLC Grade)

-

Ethanol (Anhydrous)

-

Dimethyl Sulfoxide (DMSO, Anhydrous)

-

Acetonitrile (ACN, HPLC Grade)

-

Toluene (Reagent Grade)

-

Procedure:

-

Preparation: Add approximately 5-10 mg of the compound to a tared scintillation vial. Record the exact mass.

-

Solvent Addition: Add 1 mL of the first solvent to the vial.

-

Equilibration: Cap the vial securely and stir vigorously at a controlled ambient temperature (e.g., 25 °C) for 1 hour.

-

Visual Observation: Observe the vial. If all solid has dissolved, the compound is "freely soluble" (> 5-10 mg/mL).

-

Incremental Addition: If solid remains, add the solvent in 1 mL increments, stirring for 30-60 minutes after each addition, up to a total volume of 10 mL. Note the volume at which the solid completely dissolves.

-

Insoluble Case: If solid remains after adding 10 mL of solvent, the compound is considered "sparingly soluble" or "insoluble" in that solvent.

-

Documentation: Record observations for each solvent in a standardized table.

Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask and HPLC-UV

Objective: To determine the precise equilibrium solubility in promising solvents. This method is the gold standard for its reliability and accuracy.

Part A: Sample Preparation and Equilibration

-

Supersaturation: Add an excess amount of the compound (e.g., 20 mg) to a vial containing a known volume (e.g., 5 mL) of the selected solvent. This ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle. Alternatively, centrifuge the samples at a controlled temperature.

-

Aliquoting: Carefully withdraw a small aliquot (e.g., 1 mL) from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for organic solvents, PVDF for aqueous) into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

Part B: HPLC-UV Analysis

-

Method Development: Develop a stability-indicating HPLC method. Given the aromatic nature of the pyrimidine ring, UV detection is appropriate. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.[7][8]

-

Calibration: Prepare a series of calibration standards of known concentrations from a stock solution of the compound in a strong solvent (e.g., DMSO). Generate a calibration curve by plotting peak area against concentration (R² > 0.999).

-

Quantification: Inject the diluted filtrate from Part A and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Predicted Solubility Profile and Data Summary

The following table summarizes the predicted solubility behavior based on our analysis. It is intended to be used as a template for recording experimentally determined quantitative data.

| Solvent System | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |

| Toluene | Non-Polar Aprotic | Insoluble / Very Poor | [Enter Experimental Data] |

| Water (pH ~6-7) | Polar Protic | Sparingly Soluble | [Enter Experimental Data] |

| Methanol | Polar Protic | Slightly Soluble | [Enter Experimental Data] |

| Ethanol | Polar Protic | Slightly Soluble | [Enter Experimental Data] |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [Enter Experimental Data] |

| Aqueous Buffer (pH 10.0) | Aqueous Base | Soluble / Freely Soluble | [Enter Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | [Enter Experimental Data] |

Conclusion

References

-

Vertex AI Search Result. 2,4-Diamino-6-hydroxypyrimidine: A Versatile Compound with Diverse Applications.[1]

-

NCBI Bookshelf. Some Aromatic Amines, Organic Dyes, and Related Exposures.[9]

-

Selleck Chemicals. 2,4-Diamino-6-hydroxypyrimidine | GTPCH inhibitor | CAS 56-06-4.[5]

-

Tokyo Chemical Industry (India) Pvt. Ltd. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4.

-

Google Patents. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.[4]

-

MedChemExpress. 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor.[10]

-

ResearchGate. Solubility in various solvents. | Download Table.[11]

-

Googleapis.com. UNITED STATES PATENT OFFICE.[12]

-

Chemical Safety Information. 2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE SDS, 20781-06-0 Safety Data Sheets.[3]

-

ResearchGate. Solubility of Allopurinol ( g/100ml ) in aqueous solutions of (A) PEG 6000 and (B) PVP K30 in water at 25oC.[13]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.[14]

-

ResearchGate. 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution.[15]

-

ChemicalBook. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4.[2]

-

ChemicalBook. ALLOPURINOL IMPURITY C | 1346604-13-4.[6]

-

PubMed. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.[7]

-

Google Patents. CN103896944A - Purification method of allopurinol.[16]

-

Allmpus Research and Development. Allopurinol EP Impurity F.[17]

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ALLOPURINOL IMPURITY C | 1346604-13-4 [chemicalbook.com]

- 7. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. CN103896944A - Purification method of allopurinol - Google Patents [patents.google.com]

- 17. allmpus.com [allmpus.com]

"biological significance of pyrimidine-5-carbaldehydes"

An In-depth Technical Guide to the Biological Significance of Pyrimidine-5-carbaldehydes

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Within this privileged scaffold, pyrimidine-5-carbaldehydes represent a class of highly versatile intermediates. The aldehyde functional group at the C5 position serves as a reactive handle for extensive chemical modification, enabling the synthesis of diverse molecular libraries. This guide provides a comprehensive exploration of the biological significance of pyrimidine-5-carbaldehyde derivatives, focusing on their design, synthesis, and applications in modern drug discovery. We will delve into their anticancer and antimicrobial properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols for their synthesis and evaluation.

The Pyrimidine-5-carbaldehyde Scaffold: A Gateway to Bioactive Derivatives

The six-membered pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of essential biomolecules like thymine, cytosine, and uracil.[2] Its derivatives are known to interact with a wide array of biological targets, including enzymes and genetic material, leading to a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The introduction of a carbaldehyde (-CHO) group at the 5-position of the pyrimidine ring creates a powerful synthetic intermediate. This aldehyde moiety is an electrophilic site, prime for nucleophilic attack, most commonly through condensation reactions. This allows for the straightforward attachment of various functionalities, leading to the creation of diverse derivatives like Schiff bases, hydrazones, and thiosemicarbazones, each with unique biological profiles.[5][6] This synthetic accessibility makes pyrimidine-5-carbaldehyde a valuable starting point for generating novel drug candidates.

Synthetic Versatility and Key Derivatives

The chemical reactivity of the aldehyde group is the cornerstone of the utility of pyrimidine-5-carbaldehydes in medicinal chemistry. Condensation reactions with primary amines, hydrazines, and thiosemicarbazides provide high-yield pathways to generate libraries of compounds for biological screening.

Caption: Synthetic pathways from pyrimidine-5-carbaldehyde.

Key Therapeutic Applications

Derivatives synthesized from pyrimidine-5-carbaldehydes have demonstrated significant potential in several key therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in cancer therapy.[7] Derivatives of pyrimidine-5-carbaldehyde, particularly Schiff bases and hydrazones, have shown promising results by targeting critical cellular machinery involved in cancer progression.

Mechanisms of Action:

-

Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] Bis-pyrimidine Schiff bases, for example, have been investigated as potential inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator implicated in colorectal cancer.[9] The Epidermal Growth Factor Receptor (EGFR) is another key kinase target, with pyrimidine-based molecules forming the core of several approved inhibitors for non-small cell lung cancer (NSCLC).[1][10] The T790M mutation in EGFR often leads to resistance to first-generation inhibitors, driving the development of new pyrimidine derivatives to target these mutant forms.[10]

-

Ribonucleotide Reductase Inhibition: This enzyme is essential for the synthesis of deoxynucleotides, the building blocks of DNA. Its inhibition halts DNA replication and, consequently, cell division. Thiosemicarbazones are a known class of ribonucleotide reductase inhibitors, and pyrimidine-carboxaldehyde thiosemicarbazones are being explored for this mechanism.[11][12]

-

Induction of Apoptosis: Active compounds can trigger programmed cell death in cancer cells. For instance, certain pyrimidine derivatives have been shown to arrest the cell cycle and induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2.[13]

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC₅₀ (µmol/mL) | Reference |

| Bis-pyrimidine Schiff base | HCT116 (Colorectal) | 0.18 | [9] |

| Pyrimidine-5-carbonitrile | H1975 (NSCLC) | 0.65 ± 0.06 | [8] |

| Pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.0 - 1.4 | [11] |

| Pyrimidine-5-carbonitrile | HepG2 (Hepatocellular) | 3.56 | [13] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Pyrimidine derivatives have long been a source of such compounds, and those derived from pyrimidine-5-carbaldehydes are no exception.

Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism of action for antimicrobial pyrimidines is the inhibition of essential microbial enzymes that are absent in humans. Dihydrofolate reductase (DHFR) is a classic example. This enzyme is vital for the synthesis of folic acid, a precursor for nucleotide synthesis. Inhibition of bacterial DHFR starves the cell of essential building blocks.[3]

-

General Cytotoxicity: Thiosemicarbazones are known to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, which may be attributed to their ability to chelate metal ions essential for microbial enzyme function or interfere with cellular redox processes.[6][12]

Schiff bases and their metal complexes derived from pyrimidines have shown significant efficacy against a range of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Aspergillus niger, Candida albicans).[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-5-carbaldehyde derivatives can be finely tuned by modifying their structure. SAR studies provide crucial insights for rational drug design.

-

The Imine Linker (-C=N-): The Schiff base, hydrazone, or thiosemicarbazone linker is not merely a spacer. The nitrogen atom can act as a hydrogen bond acceptor, and the overall geometry of the linker influences how the molecule fits into a target's binding site.

-

Substituents on Appended Rings: For derivatives like Schiff bases formed with aromatic amines, the nature and position of substituents on the aromatic ring are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic properties and lipophilicity of the entire molecule, impacting cell permeability and target binding affinity.

-

The Pyrimidine Core: Substitutions at other positions of the pyrimidine ring (e.g., at C2, C4, or C6) can further modulate activity. For instance, in EGFR inhibitors, specific substitutions at the C2 and C4 positions are essential for establishing key hydrogen bonds within the kinase hinge region.[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, detailed and validated protocols are essential.

Synthesis Protocol: Representative Pyrimidine Schiff Base

This protocol describes the synthesis of a Schiff base from 2-amino-pyrimidine-5-carbaldehyde and a substituted aniline.

-

Solubilization: Dissolve 2-amino-pyrimidine-5-carbaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.[15] Stir until fully dissolved.

-

Addition of Amine: Add the appropriately substituted aniline (1.0 mmol) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure Schiff base.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Biological Assay Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol outlines a common method for evaluating the in vitro cytotoxicity of synthesized compounds against a cancer cell line.[9]

-

Cell Plating: Seed cells from a human cancer cell line (e.g., HCT116) into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of final concentrations. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the treated plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Cell Fixation: Discard the medium and fix the cells by gently adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then determined from the dose-response curve.

Conclusion and Future Perspectives

Pyrimidine-5-carbaldehydes are undeniably potent starting scaffolds in the quest for novel therapeutic agents. Their synthetic tractability allows for the rapid generation of diverse chemical entities with significant biological activities, particularly in the realms of anticancer and antimicrobial research. The derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, have demonstrated the ability to modulate key biological targets such as protein kinases and metabolic enzymes.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider chemical space originating from this core. A deeper investigation into the mechanisms of action, including the identification of specific molecular targets for the most potent compounds, will be crucial. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinically viable drug candidates. The continued exploration of the pyrimidine-5-carbaldehyde scaffold promises to yield next-generation therapeutics to address pressing global health challenges.

References

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2586–2593. [Link]

-

Kumar, A., Sharma, S., Chander, S., & Kumar, V. (2017). Synthesis, molecular docking and biological evaluation of bis-pyrimidine Schiff base derivatives. BMC Chemistry, 11(1), 84. [Link]

-

Tahir, M. N., Waseem, M., Ali, A., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Journal of Molecular Structure, 1282, 135168. [Link]

-

Manzoor, S., et al. (2023). Synthesis and Biological Studies of Pyrimidine-Derived Bioactive Schiff Bases. ResearchGate. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. [Link]

-

Martinez, A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3749. [Link]

-

Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

-

Sakhare, D. T. (2025). Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. Asian Journal of Chemical Sciences, 16(1), 1-8. [Link]

-

Bernier, J. L., Henichart, J. P., Warin, V., & Baert, F. (1980). Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Journal of Pharmaceutical Sciences, 69(11), 1343–1345. [Link]

-

Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3369. [Link]

-

Tolba, M. S., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(42), 25123-25137. [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. [Link]

-

Głowacka, I. E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 779. [Link]

-

Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736. [Link]

-

Piantadosi, C., Skulason, V. G., Irvin, J. L., Powell, J. M., & Hall, L. (1966). Potential Anticancer Agents. I. Schiff Bases and Hydrazone Derivatives of Pyrimidine-4-carboxaldehydes. Journal of Medicinal Chemistry, 9(2), 244–248. [Link]

-

Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7489. [Link]

-

Khan, I., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1349. [Link]

-

Głowacka, I. E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. ResearchGate. [Link]

-

Karageorgis, G. A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2826. [Link]

-

Korkmaz, G., & Ceylan, S. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 345-362. [Link]

-

Jia, Y., et al. (2015). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry, 58(2), 1016-1033. [Link]

-

Gniazdowska, E., & Kolodziejczyk, A. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(13), 5220. [Link]

-

Li, L., et al. (2024). Epidermal growth factor receptor (EGFR) inhibitors applied as first-line therapy. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking and biological evaluation of bis-pyrimidine Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. journalajocs.com [journalajocs.com]

- 15. 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 [sigmaaldrich.com]

The Versatile 2,4-Diamino-6-hydroxypyrimidine Scaffold: A Comprehensive Technical Guide for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the 2,4-diamino-6-hydroxypyrimidine core represents a privileged scaffold with a remarkable breadth of biological activities. Its inherent structural features allow for facile derivatization, leading to potent and selective modulators of various key biological targets. This in-depth technical guide provides a comprehensive literature review of 2,4-diamino-6-hydroxypyrimidine derivatives, offering insights into their synthesis, mechanisms of action, therapeutic applications, and key aspects of drug design.

The Core Moiety: Physicochemical Properties and Synthetic Access

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a white to off-white crystalline powder with a molecular weight of 126.12 g/mol and a melting point of 318-320°C.[1] It is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, agrochemicals, and other organic molecules.[1][2]

The primary synthesis of the 2,4-diamino-6-hydroxypyrimidine core is a well-established and efficient process. The most common route involves the condensation of guanidine with a cyanoacetate derivative, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide.[3][4]

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

Materials:

-

Guanidine hydrochloride

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Glacial acetic acid

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.[4]

-

To a separate solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride. The resulting sodium chloride precipitate is removed by filtration.[4]

-

Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.[4]

-

Heat the mixture under reflux for 2 hours.[4]

-

Evaporate the reaction mixture to dryness.[4]

-

Dissolve the solid residue in boiling water and acidify with glacial acetic acid.[4]

-

Upon cooling, the 2,4-diamino-6-hydroxypyrimidine product crystallizes and can be collected by filtration.[4]

Caption: General synthesis of the 2,4-diamino-6-hydroxypyrimidine core.

Gateway to Diversity: The 6-Chloro Intermediate

A pivotal step in the derivatization of the 2,4-diamino-6-hydroxypyrimidine scaffold is the conversion of the 6-hydroxyl group to a more reactive 6-chloro group. This is typically achieved by treatment with phosphorus oxychloride (POCl₃).[5][6] The resulting 2,4-diamino-6-chloropyrimidine is a key intermediate that readily undergoes nucleophilic substitution, allowing for the introduction of a wide variety of substituents at the 6-position.[7]

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Add 2,4-diamino-6-hydroxypyrimidine to POCl₃ and stir the mixture at an elevated temperature (e.g., 97°C) for several hours.[5][6]

-

Stir the aqueous solution at an elevated temperature (e.g., 90°C) for 1 hour to hydrolyze any remaining POCl₃.[5][6]

-

Adjust the pH of the solution to 8 with a NaOH solution.[5][6]

-

Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the 2,4-diamino-6-chloropyrimidine product.[5][6]

Caption: Mechanism of action of DHFR inhibitors.

Therapeutic Applications of DHFR Inhibitors:

-

Anticancer: Derivatives such as piritrexim and BW301U have shown significant antitumor activity. [7][8]BW301U is a potent, lipid-soluble inhibitor of mammalian DHFR with notable activity against the Walker 256 carcinosarcoma in rats. [8]* Antibacterial: The 2,4-diaminopyrimidine core is a key feature of the antibacterial drug trimethoprim. [5]Novel derivatives have been developed with potent activity against various bacteria, including Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL. [9][10]* Antitubercular: Researchers have designed derivatives that selectively inhibit the DHFR of Mycobacterium tuberculosis (mt-DHFR), with some compounds showing good anti-TB activity (MIC = 6.25 μg/mL). [5]* Antiprotozoal: Derivatives have been investigated as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, which are responsible for fatal infections in AIDS patients. [7]

Kinase Inhibition

In recent years, 2,4-diaminopyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Key Kinase Targets:

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling and is considered an important immune checkpoint in cancer immunotherapy. [11]Novel 2,4-diaminopyrimidine derivatives have been identified as highly potent HPK1 inhibitors, with one compound exhibiting an IC₅₀ of 0.15 nM. [11]These inhibitors can enhance T-cell activation and promote an anti-tumor immune response.

-

Cyclin-Dependent Kinase 7 (CDK7): CDK7 plays a crucial role in both cell cycle regulation and transcription, making it an attractive target for cancer therapy. [12][13]A series of 2,4-diaminopyrimidine derivatives have been designed as potent and selective CDK7 inhibitors. [12][13]* Protein Kinase C theta (PKCθ): PKCθ is a key enzyme in T-cell signaling and is a therapeutic target for T-cell-mediated diseases such as transplant rejection and rheumatoid arthritis. [14]2,4-Diamino-5-cyanopyrimidine derivatives have been developed as potent PKCθ inhibitors. [14]* Receptor Tyrosine Kinases (RTKs): Derivatives of a fused pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold have shown potent inhibitory activity against multiple RTKs, including EGFR, VEGFR-1, and VEGFR-2, which are involved in tumor angiogenesis and progression. [15]* Focal Adhesion Kinase (FAK): FAK is overexpressed in many cancers and plays a crucial role in cell adhesion, survival, and migration. Diaminopyrimidine derivatives have been designed as potent FAK inhibitors, with one compound showing IC₅₀ values of 130 nM and 94 nM against A549 and MDA-MB-231 cancer cell lines, respectively. [10]

Other Mechanisms and Applications

-

GTP Cyclohydrolase I Inhibition: The parent compound, 2,4-diamino-6-hydroxypyrimidine, is a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4). [16]BH4 is an essential cofactor for nitric oxide synthases (NOS). By blocking BH4 synthesis, these compounds can suppress the production of nitric oxide (NO). [16]This has implications for inflammatory conditions where NO plays a pathological role. It has also been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and vascular cell adhesion molecule 1 (VCAM-1). [2]* Antiviral Activity: 2,4-Diamino-6-hydroxypyrimidine is a precursor in the synthesis of the antiviral drug acyclovir, which is used to treat herpes virus infections. [1]

Structure-Activity Relationships (SAR)

The biological activity of 2,4-diamino-6-hydroxypyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

Caption: Key positions for substitution on the 2,4-diaminopyrimidine core.

-

For DHFR Inhibitors: The 2,4-diamino groups are crucial for binding to the active site of DHFR, forming key hydrogen bonds. Substitutions at the 5- and 6-positions significantly influence potency and selectivity. For example, lipophilic groups at the 5-position can enhance binding affinity.

-

For Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold often acts as a hinge-binding motif. Modifications at the 5- and 6-positions are critical for achieving potency and selectivity for the target kinase. For instance, in the development of FAK inhibitors, introducing a dimethyl phosphine oxide (DMPO) group at a specific position led to a hydrogen bond interaction with the DFG motif of the kinase, enhancing activity. [10]* General Trends: The introduction of hydrophobic groups at the 6-position can be important for cell permeability, which is crucial for activity against intracellular targets like M. tuberculosis. [5]

Drug Development Considerations: ADMET and Bioisosteric Replacement

For any promising class of compounds, understanding their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for successful drug development.

-

ADMET Properties: Studies on various 2,4-diaminopyrimidine derivatives have shown that they can be designed to have favorable ADMET profiles, including oral bioavailability and good pharmacokinetic properties. [11]However, challenges such as poor permeability across the blood-brain barrier have been noted for some derivatives. [16]Lipophilicity is a key parameter to optimize, as exemplified by the development of lipid-soluble diaminopyrimidine DHFR inhibitors like metoprine and etoprine, which can cross the blood-brain barrier.

-

Bioisosteric Replacement: Bioisosterism is a powerful strategy in drug design to optimize physicochemical properties and biological activity. For 2,4-diaminopyrimidine derivatives, bioisosteric replacement can be employed to fine-tune their properties. For example, in the context of kinase inhibitors, the pyrimidine core itself can be considered a bioisostere of the adenine ring of ATP. [6]Furthermore, various functional groups on the scaffold can be replaced with other groups that have similar steric and electronic properties to improve ADMET profiles or enhance target binding.

Future Directions and Conclusion

The 2,4-diamino-6-hydroxypyrimidine scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of this versatile core has led to the discovery of potent and selective inhibitors for a growing number of biological targets. Future research will likely focus on:

-

Novel Kinase Targets: Expanding the application of this scaffold to other clinically relevant kinases.

-

Combating Drug Resistance: Designing derivatives that are effective against drug-resistant strains of bacteria, viruses, and cancer cells.

-

Improving Drug-like Properties: Utilizing computational tools and advanced synthetic strategies to optimize the ADMET profiles of new derivatives.

-

Clinical Translation: Advancing the most promising compounds through preclinical and clinical development.

References

-

Bogdan, C., Werner, E., Stenger, S., Wachter, H., Röllinghoff, M., & Werner-Felmayer, G. (1995). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. FEBS Letters, 363(1-2), 69-74. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry, 107, 107454. [Link]

- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Chen, Y.-C., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592. [Link]

-

Nishida, M., et al. (2008). 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(7-8), 960-965. [Link]

-

Frei, E., et al. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Molecules, 17(10), 11634-11646. [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1438-1453. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 963-970. [Link]

-

Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 639-643. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1122. [Link]

-

Sahu, M. E., & Siddiqui, N. A. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Pharmaceutical Research International, 33-47. [Link]

-

Liu, J., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. Bioorganic & Medicinal Chemistry Letters, 130, 130242. [Link]

-

Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 5083-5093. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

Irie, K., et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2419. [Link]

-

Cruz, R. A. F., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics, 13(11), 1888. [Link]

-

ResearchGate. (n.d.). Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. Retrieved from [Link]

-

Sharma, R., & Kumar, V. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 22(10), 1139-1163. [Link]

-

ResearchGate. (n.d.). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. Retrieved from [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

Sources

- 1. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 4. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. optibrium.com [optibrium.com]

- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pinner Pyrimidine Synthesis

Welcome to the Technical Support Center for the Pinner Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges, particularly low product yield, by providing in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction to the Pinner Pyrimidine Synthesis

The Pinner pyrimidine synthesis is a robust method for the formation of substituted pyrimidines, which are key heterocyclic motifs in numerous pharmaceuticals.[1][2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine, typically in the presence of an acid or base catalyst.[1][4] While powerful, the synthesis is sensitive to several factors that can lead to diminished yields. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Visualizing the Core Reaction and Potential Pitfalls

Understanding the reaction pathway is the first step in effective troubleshooting. The following diagram illustrates the generally accepted mechanism of the Pinner pyrimidine synthesis and highlights key areas where problems can arise.

Caption: Pinner Pyrimidine Synthesis: Core Mechanism and Common Side Reactions.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in the Pinner synthesis can manifest in various ways. This section provides a systematic approach to troubleshooting based on common experimental observations.

Observation 1: Low or No Product Formation (Complex Mixture in Crude Analysis)

If you observe a complex mixture of products with little to no desired pyrimidine, it often points to issues with your starting materials or reaction conditions.

Possible Causes & Solutions

| Probable Cause | Underlying Rationale | Recommended Action |

| Presence of Water | The amidine starting material and key reaction intermediates are susceptible to hydrolysis, which leads to undesired byproducts and consumes your reagents.[5] | Ensure strict anhydrous conditions. Use freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. |

| Impure Starting Materials | Impurities in the amidine or 1,3-dicarbonyl compound can inhibit the reaction or lead to a cascade of side reactions.[6] | Purify your starting materials. Amidines can be hygroscopic and may hydrolyze over time; use freshly prepared or purified amidine hydrochloride.[6] The 1,3-dicarbonyl compound should also be of high purity. |

| Suboptimal Reaction Temperature | The optimal temperature is substrate-dependent. Too low, and the reaction may not proceed; too high, and you risk decomposition or increased side reactions.[6] | Systematically vary the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the sweet spot that favors product formation without significant byproduct accumulation. |

| Incorrect Stoichiometry or Base/Acid Catalyst | The choice and amount of base or acid are crucial for promoting the desired cyclization while minimizing side reactions.[6] | Optimize the stoichiometry and catalyst. The molar ratio of reactants may need adjustment. Experiment with different bases (e.g., sodium ethoxide, potassium carbonate) or acid catalysts to find the most effective for your specific substrates. |

Experimental Protocol: Establishing Anhydrous Reaction Conditions

-

Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120°C for at least 4 hours.

-

Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while hot and allow it to cool under a stream of dry nitrogen or argon.

-

Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. Use septa and needles for reagent addition.

-

Solvent and Reagent Handling: Use freshly distilled anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a blanket of inert gas.

Observation 2: Formation of a Major Byproduct

When a significant byproduct is observed, identifying its nature is key to rectifying the issue.

Possible Causes & Solutions

| Probable Cause | Underlying Rationale | Recommended Action |

| Amidine Self-Condensation | Amidines can react with themselves, particularly under certain pH conditions, to form triazines or other oligomeric species. | Adjust the reaction temperature and pH. Lowering the temperature can disfavor self-condensation. Careful control of the base or acid concentration is also critical. |

| 1,3-Dicarbonyl Self-Condensation | The 1,3-dicarbonyl compound can undergo self-condensation, especially in the presence of a strong base. | Modify the order of addition. Adding the base to a solution of the amidine and dicarbonyl compound, rather than pre-treating the dicarbonyl with base, can sometimes mitigate this side reaction. |

| Incomplete Cyclization | The initial condensation product may fail to cyclize efficiently, leading to the accumulation of an open-chain intermediate.[6] | Increase reaction time or temperature. Provide more energy and time for the cyclization to occur. Using a stronger acid or base catalyst can also promote ring closure. |

| Formation of Regioisomers | If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two different pyrimidine products is possible. | Consider the synthetic route. If regioselectivity is poor, a different synthetic strategy that offers better control may be necessary. |

Diagnostic Workflow: Identifying the Root Cause of Low Yield

Caption: A systematic workflow for diagnosing the cause of low yield in Pinner pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: How critical are anhydrous conditions for the Pinner synthesis?

A: Extremely critical. The presence of even trace amounts of water can lead to the hydrolysis of the amidine starting material or key intermediates, significantly reducing the yield of the desired pyrimidine.[5] The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution to ensure strictly anhydrous acidic conditions.[5]

Q2: How does the substitution pattern of the amidine affect the reaction?

A: The electronic nature of the substituents on the amidine can influence its nucleophilicity and, consequently, the reaction rate and yield. Electron-donating groups on an aryl amidine generally increase the reaction yield, while electron-withdrawing groups can decrease it. For example, a study showed that using an amidine with a p-methoxy (electron-donating) substituent resulted in a higher yield (89%) compared to a nitro (electron-withdrawing) group (70%).[7]

Q3: My product is an oil and difficult to purify. What should I do?

A: Oily products often indicate the presence of impurities. First, try to remove residual solvent under high vacuum. If the product is still an oil, column chromatography is the recommended purification method. If all purification attempts fail to yield a solid, it is possible that the product is inherently an oil at room temperature. In this case, thorough characterization by NMR, mass spectrometry, and other analytical techniques is crucial to confirm its identity and purity.

Q4: How can I effectively monitor the reaction progress using TLC?

A: TLC is an invaluable tool for monitoring the Pinner synthesis.[6][8] A detailed protocol is provided below.

Experimental Protocol: TLC Monitoring of Pinner Pyrimidine Synthesis

-

Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

-

Spot the Plate:

-

Lane 1 (Amidine): Spot a dilute solution of your amidine starting material.

-

Lane 2 (Dicarbonyl): Spot a dilute solution of your 1,3-dicarbonyl starting material.

-

Lane 3 (Co-spot): Spot all starting materials in the same location.

-

Lane 4 (Reaction Mixture): Spot a sample of your reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).

-

-

Develop the Plate: Place the plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

Visualize and Interpret: After development, visualize the plate under UV light. The disappearance of starting material spots and the appearance of a new, typically more polar, product spot indicate reaction progress. Byproduct spots can also be identified and tracked over time.

Purification Protocols

Protocol 1: Recrystallization of a Solid Pyrimidine Product

-

Solvent Selection: Choose a solvent in which your pyrimidine product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are often good starting points.[9][10][11]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Column Chromatography of an Oily or Impure Pyrimidine Product

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: Select an appropriate eluent system based on TLC analysis. A common starting point is a gradient of ethyl acetate in hexane.

-

Packing the Column: Pack the column with a slurry of silica gel in the initial, least polar eluent.

-

Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elution: Run the column, gradually increasing the polarity of the eluent, and collect fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

-

Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved from [Link]

-

Pinner Pyrimidine Synthesis. (2025). YouTube. Retrieved from [Link]

- Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. (n.d.). Royal Society of Chemistry.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.

-

Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

- overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.

- Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare.

-

Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved from [Link]

- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved from [Link]

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis of pyrimidines by direct condensation of amides and nitriles. (n.d.). PubMed.

- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed.

- Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chrom

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.

- (PDF) RESEARCHES ON PYRIMIDINES. (2025).

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.

- Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. (n.d.). PubMed Central.

- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.

- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed.

- recrystalliz

-

Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (2025).

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).

-

How to Carry Out a Recrystallization. (2013). YouTube. Retrieved from [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. scispace.com [scispace.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. m.youtube.com [m.youtube.com]

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of pyrimidine synthesis and optimize your experimental outcomes. Drawing upon established chemical principles and field-proven insights, this resource will address common challenges encountered in popular synthetic methodologies such as the Biginelli, Pinner, and Hantzsch reactions.

Section 1: Troubleshooting Common Issues in Pyrimidine Synthesis

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low Product Yield

Question: My pyrimidine synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: